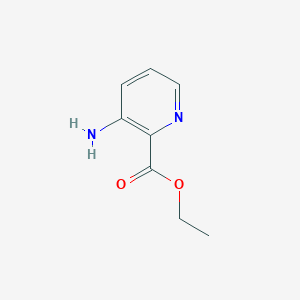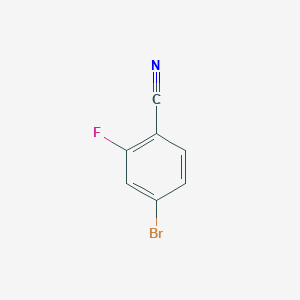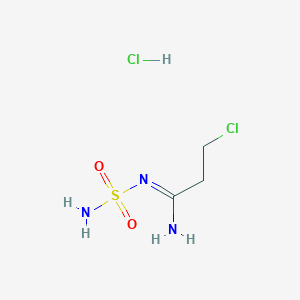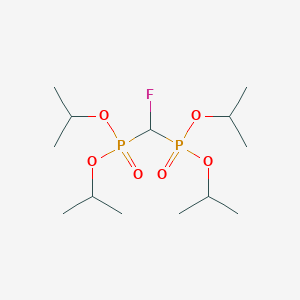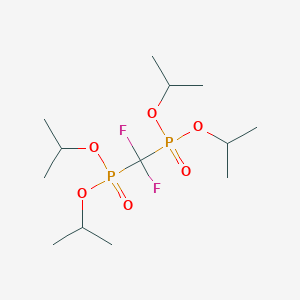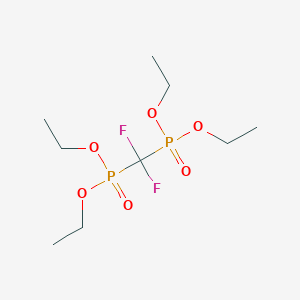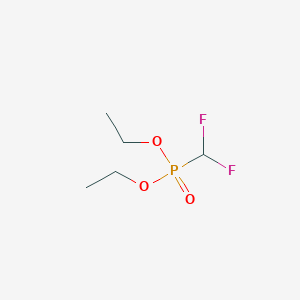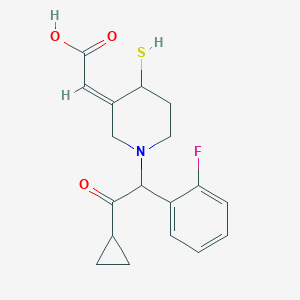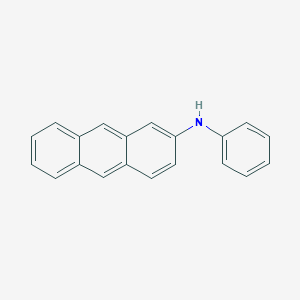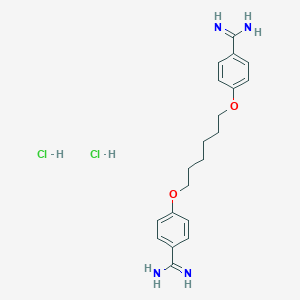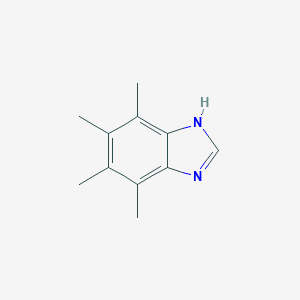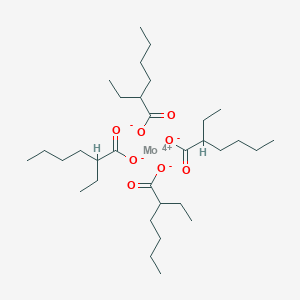
Molybdenum(4+) tetrakis(2-ethylhexanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum(4+) tetrakis(2-ethylhexanoate) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including catalysis, materials science, and biochemistry. This compound is a molybdenum complex that is synthesized through a straightforward process using 2-ethylhexanoic acid and molybdenum trioxide.
科学研究应用
Molybdenum(4+) tetrakis(2-ethylhexanoate) has been extensively studied for its catalytic properties. It has been shown to be an effective catalyst in various reactions, including olefin metathesis, alkene epoxidation, and oxidation of alcohols. The compound has also been explored for its potential applications in materials science, including the synthesis of thin films and nanoparticles.
作用机制
The mechanism of action of molybdenum(4+) tetrakis(2-ethylhexanoate) as a catalyst is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid, which can coordinate with the substrate and activate it towards the reaction. The molybdenum center can also undergo redox reactions, which can facilitate the transfer of electrons during the reaction.
生化和生理效应
Molybdenum(4+) tetrakis(2-ethylhexanoate) has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element that is required for the activity of various enzymes, including xanthine oxidase and aldehyde oxidase. Therefore, it is possible that molybdenum(4+) tetrakis(2-ethylhexanoate) may have some biochemical and physiological effects, although further research is needed to confirm this.
实验室实验的优点和局限性
One of the main advantages of molybdenum(4+) tetrakis(2-ethylhexanoate) is its high catalytic activity and selectivity. The compound can be used in small quantities, which makes it cost-effective for large-scale reactions. Additionally, the compound is stable and can be stored for long periods without significant degradation.
One of the limitations of molybdenum(4+) tetrakis(2-ethylhexanoate) is its sensitivity to air and moisture. The compound must be handled in an inert atmosphere, and care must be taken to prevent exposure to air and moisture during storage and handling.
未来方向
There are several future directions for the study of molybdenum(4+) tetrakis(2-ethylhexanoate). One area of interest is the development of new catalytic applications for the compound. Additionally, the compound's potential as a material for thin films and nanoparticles could be explored further. Finally, more research is needed to understand the biochemical and physiological effects of molybdenum(4+) tetrakis(2-ethylhexanoate) and its potential as a therapeutic agent.
In conclusion, molybdenum(4+) tetrakis(2-ethylhexanoate) is a promising compound with potential applications in catalysis, materials science, and biochemistry. The compound's synthesis method is straightforward, and it can be obtained in high yields and purity. The mechanism of action of the compound is complex, and further research is needed to understand its biochemical and physiological effects fully. Despite its limitations, molybdenum(4+) tetrakis(2-ethylhexanoate) is a valuable compound for laboratory experiments and has significant potential for future research.
合成方法
Molybdenum(4+) tetrakis(2-ethylhexanoate) is synthesized through a simple reaction between 2-ethylhexanoic acid and molybdenum trioxide. The reaction is carried out in an inert atmosphere, and the product is obtained through a series of purification steps. The synthesis method is well-established, and the compound can be obtained in high yields and purity.
属性
CAS 编号 |
106414-11-3 |
|---|---|
产品名称 |
Molybdenum(4+) tetrakis(2-ethylhexanoate) |
分子式 |
C32H60MoO8 |
分子量 |
668.8 g/mol |
IUPAC 名称 |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
InChI 键 |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
规范 SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
同义词 |
Molybdenum octanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



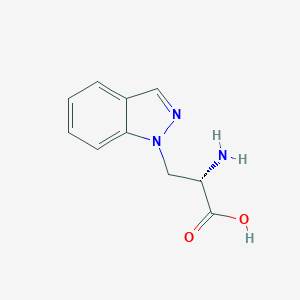
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
